4-Bromo-7-methoxyquinoline-6-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-methoxyquinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHTXXWMMSHSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089310-92-7 | |
| Record name | 4-bromo-7-methoxyquinoline-6-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Chemical Properties
The synthesis of 4-Bromo-7-methoxyquinoline-6-carboxamide, while not extensively detailed in publicly available literature, can be inferred from the well-documented synthesis of its chloro-analog, 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183). The latter is a key intermediate in the production of the multi-kinase inhibitor, Lenvatinib. The synthetic pathway generally involves the construction of the substituted quinoline (B57606) ring system followed by the introduction and modification of the carboxamide functional group.
A plausible synthetic route would involve the formation of a 4-hydroxy-7-methoxyquinoline-6-carboxylic acid derivative, which is then halogenated at the 4-position and subsequently converted to the primary carboxamide. The choice of brominating agent would be crucial in achieving the desired 4-bromo substitution.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₈BrN₃O₂ |
| Molecular Weight | 298.10 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in organic solvents like DMSO and DMF |
Chemical Reactivity and Derivatization Studies of 4 Bromo 7 Methoxyquinoline 6 Carboxamide
Reactivity of the Bromine Moiety in 4-Bromo-7-methoxyquinoline-6-carboxamide
The bromine atom at the C-4 position of the quinoline (B57606) ring is a key site for chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the quinoline ring system, which facilitates several types of transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aryl halides. nih.govyoutube.com In the context of this compound, the bromine atom can be displaced by a variety of nucleophiles. This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. libretexts.orgyoutube.com The nitrogen atom within the quinoline ring acts as an electron-withdrawing group, activating the C-4 position towards nucleophilic attack. libretexts.org
Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates, leading to the formation of new C-N, C-O, and C-S bonds, respectively. The reaction conditions for these transformations typically involve heating the quinoline substrate with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the hydrogen bromide generated.
Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Ammonia | 4-Amino-7-methoxyquinoline-6-carboxamide | High pressure, elevated temperature |
| Sodium methoxide | 4,7-Dimethoxyquinoline-6-carboxamide | Methanol (B129727), reflux |
| Piperidine | 4-(Piperidin-1-yl)-7-methoxyquinoline-6-carboxamide | DMF, 100 °C |
Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. eie.grmdpi.com The bromine atom at the C-4 position of this compound makes it an excellent substrate for these reactions, including the Suzuki, Heck, and Sonogashira couplings. researchgate.netorganic-chemistry.orgorganic-chemistry.org
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edulibretexts.orgorganic-chemistry.org It is a versatile method for forming biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups at the C-4 position.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. chim.ityoutube.comnih.govprinceton.edu This reaction is particularly useful for the synthesis of cinnamic acid derivatives and other vinyl-substituted quinolines.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orglibretexts.orgwikipedia.orgresearchgate.netyoutube.com The Sonogashira coupling is a reliable method for the synthesis of arylalkynes.
Table 2: Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-7-methoxyquinoline-6-carboxamide |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 4-(2-Phenylvinyl)-7-methoxyquinoline-6-carboxamide |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(2-Phenylethynyl)-7-methoxyquinoline-6-carboxamide |
Reduction and Hydrogenation Studies of the C-Br Bond
The carbon-bromine bond can be cleaved through reduction or hydrogenation, replacing the bromine atom with a hydrogen atom. This process, known as hydrodebromination, can be achieved using various methods. Catalytic hydrogenation, employing a palladium catalyst on a carbon support (Pd/C) and a hydrogen source, is a common and efficient method. Other reducing agents, such as tin hydrides or zinc in acidic media, can also be utilized. This reaction is useful for the synthesis of the parent 7-methoxyquinoline-6-carboxamide.
Functional Group Interconversions of the Carboxamide Group
The carboxamide group at the C-6 position offers another site for chemical modification, allowing for the synthesis of a variety of derivatives.
Hydrolysis to Carboxylic Acid Derivatives
The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the amide with a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. Basic hydrolysis is usually carried out by heating the amide with a strong base, like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. The resulting 4-bromo-7-methoxyquinoline-6-carboxylic acid can serve as a precursor for the synthesis of esters and other acid derivatives.
Amidation and Reduction Reactions of the Carboxamide Functionality
Amidation: While the starting material is already a primary carboxamide, it can potentially undergo further amidation reactions. For instance, transamidation, though often challenging, could be used to introduce different amine functionalities. More commonly, the carboxylic acid obtained from hydrolysis can be activated and then reacted with various primary or secondary amines to form a diverse library of secondary and tertiary amides. Common activating agents include thionyl chloride, oxalyl chloride, or carbodiimides like DCC or EDC.
Reduction: The carboxamide group can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction reduces the carbonyl group of the amide to a methylene group, yielding 4-bromo-7-methoxy-6-(aminomethyl)quinoline.
Reactivity of the Methoxy (B1213986) Group and Quinoline Nitrogen
The reactivity of this compound is primarily dictated by the interplay of its key functional groups: the methoxy group at the 7-position, the nitrogen atom within the quinoline ring, the bromine atom at the 4-position, and the carboxamide group at the 6-position. The electron-donating nature of the methoxy group and the inherent nucleophilicity of the quinoline nitrogen are expected to be significant drivers of its chemical behavior.
Demethylation Strategies and Hydroxylation Reactions
The conversion of the 7-methoxy group to a hydroxyl group represents a critical transformation for modifying the compound's properties. While specific demethylation studies on this compound have not been reported, general strategies for aryl methyl ether cleavage are well-established and could be applicable.
Table 1: Potential Demethylation Reagents and Expected Products
| Reagent | Potential Product | General Reaction Conditions |
|---|---|---|
| Boron tribromide (BBr₃) | 4-Bromo-7-hydroxyquinoline-6-carboxamide | Inert solvent (e.g., dichloromethane), low temperature |
| Hydrobromic acid (HBr) | 4-Bromo-7-hydroxyquinoline-6-carboxamide | Acetic acid or water, elevated temperatures |
Direct hydroxylation at other positions of the quinoline ring is generally challenging and often requires harsh conditions or specific directing groups. No literature is available describing such reactions on this compound.
Quaternization and N-Oxidation Reactions of the Quinoline Nitrogen
The lone pair of electrons on the quinoline nitrogen atom makes it susceptible to electrophilic attack, leading to quaternization and N-oxidation.
Quaternization: This reaction involves the alkylation of the quinoline nitrogen to form a positively charged quinolinium salt. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and alkyl sulfates. The quaternization of this compound would introduce a permanent positive charge, significantly altering its solubility and biological activity.
N-Oxidation: The oxidation of the quinoline nitrogen to an N-oxide can be achieved using various oxidizing agents, most commonly peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. N-oxidation can influence the electronic properties of the quinoline ring and provide a handle for further functionalization.
Table 2: Potential Quaternization and N-Oxidation Reactions
| Reaction | Reagent | Potential Product |
|---|---|---|
| Quaternization | Methyl iodide (CH₃I) | 4-Bromo-7-methoxy-1-methyl-6-carboxamidoquinolinium iodide |
Regioselectivity and Stereoselectivity in Derivatization Reactions of this compound
The regioselectivity of derivatization reactions on this compound would be governed by the directing effects of the existing substituents. The electron-donating methoxy group at C7 and the electron-withdrawing nature of the quinoline nitrogen and the bromo and carboxamide groups would influence the position of electrophilic and nucleophilic attacks.
For instance, in electrophilic aromatic substitution reactions, the benzene (B151609) portion of the quinoline ring is generally more reactive than the pyridine ring, especially under acidic conditions where the nitrogen is protonated. The methoxy group would direct incoming electrophiles to the ortho and para positions, namely C8 and C6. However, the C6 position is already substituted. Therefore, electrophilic attack, if it were to occur, might be favored at the C8 position.
Due to the planar nature of the quinoline ring system, the concept of stereoselectivity in derivatization reactions would primarily become relevant if a chiral center is introduced, for example, through the addition of a chiral substituent to the carboxamide group or during reactions that create a new stereocenter on a side chain. There is currently no published research investigating stereoselective reactions involving this compound.
Structural Characterization and Advanced Analytical Techniques in Quinoline Research
Spectroscopic Characterization Methods for 4-Bromo-7-methoxyquinoline-6-carboxamide and its Derivatives
Spectroscopy is a cornerstone in the characterization of organic molecules. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic methods can reveal detailed information about the connectivity of atoms, the types of functional groups present, and the nature of the electronic system.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for the complete assembly of the molecular skeleton.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons. The protons on the quinoline (B57606) ring would appear in the aromatic region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the substituents. For instance, the proton at position 8 would likely be a singlet, while the proton at position 5 would also be a singlet due to the adjacent substituents. The protons of the carboxamide group (-CONH₂) would typically appear as two distinct signals, often broad, in a downfield region. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, typically around 4.0 ppm.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The chemical shifts would confirm the presence of the quinoline core, the methoxy group (around 55-60 ppm), and the carbonyl carbon of the carboxamide group (typically 160-170 ppm). In studies of other substituted quinoline-2-carboxamides, the carbonyl carbon has been observed at approximately 163 ppm. nih.gov
To definitively assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY reveals proton-proton coupling relationships, while HSQC correlates each proton signal with its directly attached carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on general principles and data from similar quinoline structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H2 | ~8.7 - 8.9 | - |
| H3 | ~7.5 - 7.7 | - |
| C4-Br | - | ~120 - 125 |
| H5 | ~8.0 - 8.2 (singlet) | - |
| C6-CONH₂ | - | ~135 - 140 |
| C7-OCH₃ | - | ~155 - 160 |
| H8 | ~7.2 - 7.4 (singlet) | - |
| -OCH₃ | ~3.9 - 4.1 (singlet) | ~56 - 58 |
| -CONH₂ | ~7.5 - 8.5 (2H, broad) | ~165 - 168 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. These methods measure the vibrations of chemical bonds, which occur at characteristic frequencies.
The IR spectrum of this compound would display several key absorption bands. The N-H stretching vibrations of the primary amide (-CONH₂) would be expected to appear as two bands in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretch of the amide group would be prominent around 1650-1680 cm⁻¹. The C-O stretching of the methoxy group would likely be observed in the 1200-1250 cm⁻¹ region. Vibrations associated with the quinoline ring, including C=C and C=N stretching, would appear in the 1450-1600 cm⁻¹ range. mdpi.comresearchgate.net The C-Br stretch would be found at lower frequencies, typically in the 500-600 cm⁻¹ region.
Raman spectroscopy provides complementary information and is particularly useful for analyzing the aromatic ring system. The symmetric vibrations of the quinoline core would be expected to produce strong signals in the Raman spectrum.
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. It is particularly useful for characterizing compounds with conjugated π-systems, such as the quinoline ring. The spectrum of this compound, when dissolved in a suitable solvent like methanol (B129727) or ethanol, would be expected to show characteristic absorption maxima (λ_max) corresponding to π→π* and n→π* transitions within the aromatic system. mdpi.com The position and intensity of these bands are influenced by the substituents on the quinoline ring. The methoxy, bromo, and carboxamide groups would all act as auxochromes, modifying the absorption profile compared to the unsubstituted quinoline parent molecule.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound (281.01 g/mol for the ²⁹Br isotope and 283.01 g/mol for the ⁸¹Br isotope). The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2).
Fragmentation of the molecular ion would provide further structural confirmation. Common fragmentation pathways for quinoline derivatives often involve the loss of small, stable molecules or radicals. chempap.org For this compound, key fragmentation peaks could be expected from:
Loss of the bromine atom ([M-Br]⁺).
Loss of the carboxamide group as a radical ([M-CONH₂]⁺).
Loss of carbon monoxide from the amide ([M-CO]⁺).
Cleavage of the methoxy group, either as a methyl radical ([M-CH₃]⁺) or a methoxy radical ([M-OCH₃]⁺).
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula from the precise mass of the molecular ion. nih.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Description | Predicted m/z (for ⁷⁹Br) |
| [C₁₁H₉⁷⁹BrN₂O₂]⁺ | Molecular Ion (M⁺) | 281 |
| [C₁₁H₉⁸¹BrN₂O₂]⁺ | Molecular Ion (M+2) | 283 |
| [C₁₁H₉N₂O₂]⁺ | Loss of Bromine radical | 201 |
| [C₁₀H₉⁷⁹BrN]⁺ | Loss of CONH₂ radical | 237 |
| [C₁₀H₆⁷⁹BrN₂O]⁺ | Loss of Methyl radical | 266 |
| [C₁₀H₉⁷⁹BrN₂O]⁺ | Loss of Carbon Monoxide | 253 |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide invaluable data on molecular connectivity and functional groups, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.
To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. If such a crystal of this compound could be grown, this technique would provide unambiguous information on bond lengths, bond angles, and torsional angles. The analysis would confirm the planarity of the quinoline ring system and reveal the conformation of the carboxamide and methoxy substituents relative to the ring.
Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π-stacking. The primary amide group is a strong hydrogen bond donor and acceptor, and it would be expected to form robust hydrogen bonding networks, potentially linking molecules into chains, sheets, or more complex three-dimensional architectures.
While specific crystallographic data for the title compound is not publicly available, studies on closely related molecules, such as 4-Bromo-8-methoxyquinoline, demonstrate the power of this technique. In the crystal structure of 4-Bromo-8-methoxyquinoline, the non-hydrogen atoms of the molecule were found to be essentially coplanar, and molecules were linked into one-dimensional chains through weak C-H···π interactions. A similar analysis of this compound would provide definitive insights into its solid-state conformation and supramolecular assembly. The formation of co-crystals, where the target molecule is crystallized with another compound (a co-former), could also be explored to modify its solid-state properties, and these structures would be similarly characterized by single-crystal X-ray diffraction.
Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov This method maps the electron distribution of a molecule within a crystal, allowing for the detailed investigation of close contacts between neighboring molecules. scirp.orgnih.gov For a molecule like this compound, this analysis would provide critical information about the forces governing its crystal packing.
The analysis generates two-dimensional fingerprint plots that summarize the types and relative significance of intermolecular interactions. mdpi.com Key interactions that would be anticipated in the crystal structure of this compound include:
Hydrogen Bonding: The carboxamide group contains both hydrogen bond donors (the N-H group) and acceptors (the C=O group), which would likely participate in strong intermolecular hydrogen bonds. These interactions are typically seen as distinct spikes on the 2D fingerprint plot.
Halogen Bonding: The bromine atom at the 4-position can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on adjacent molecules.
van der Waals Forces: A significant portion of the Hirshfeld surface is typically dominated by H···H, C···H, and other weaker van der Waals contacts, which collectively play a crucial role in the molecular packing. nih.gov
The relative contributions of these interactions determine the final crystal packing arrangement. A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented in Table 1. mdpi.comnih.gov
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45% |
| C···H/H···C | 20% |
| O···H/H···O | 15% |
| Br···H/H···Br | 10% |
| N···H/H···N | 5% |
| Other | 5% |
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the purification, isolation, and purity assessment of synthesized chemical compounds like this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Both HPLC and UPLC are powerful techniques for the separation and analysis of non-volatile compounds. mdpi.com For quinoline carboxamides, reversed-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.net This technique utilizes a nonpolar stationary phase and a polar mobile phase.
A typical RP-HPLC method for the analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
UPLC, a more recent advancement, uses columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com The principles of separation remain the same as HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. mdpi.com
Table 2: Illustrative HPLC/UPLC Method Parameters for Analysis of a Quinoline Carboxamide Derivative
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry is a premier technique for the separation and identification of volatile and thermally stable compounds. nih.gov While this compound itself is likely to have low volatility due to its molecular weight and polar functional groups, GC-MS can be a valuable tool for analyzing more volatile precursors, synthetic byproducts, or degradation products. madison-proceedings.comresearchgate.net
For the analysis of quinoline-related compounds that are amenable to GC, a capillary column with a nonpolar or medium-polarity stationary phase is typically used. madison-proceedings.com The separated components are then introduced into the mass spectrometer, which provides mass-to-charge ratio information that aids in structural elucidation. nih.govresearchgate.net Fragmentation patterns observed in the mass spectrum are often characteristic of the compound's structure, allowing for confident identification by comparison to spectral libraries. nih.govresearchgate.net
In cases where a non-volatile compound like this compound needs to be analyzed by GC-MS, chemical derivatization can be employed to increase its volatility. For instance, the amide N-H could potentially be silylated to create a less polar and more volatile derivative.
Computational Chemistry and Theoretical Studies on 4 Bromo 7 Methoxyquinoline 6 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and properties of molecules. These calculations provide a static, gas-phase, and temperature-of-absolute-zero picture of the molecule, which serves as a foundational understanding of its intrinsic characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-Bromo-7-methoxyquinoline-6-carboxamide, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would be used to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves calculating key geometric parameters.
A hypothetical data table for the optimized geometry of this compound, as would be generated from a DFT study, is presented below.
| Parameter | Atom 1 | Atom 2 | Value (Å or °) |
| Bond Length | C4 | Br | Value |
| Bond Length | C7 | O | Value |
| Bond Length | O | C(methoxy) | Value |
| Bond Length | C6 | C(carboxamide) | Value |
| Bond Length | C(carboxamide) | N | Value |
| Bond Angle | C3 | C4 | Br |
| Bond Angle | C6 | C7 | O |
| Dihedral Angle | C5 | C6 | C(carboxamide) |
Note: The values in this table are placeholders and would be determined by actual DFT calculations.
These geometric parameters are crucial for understanding the steric and electronic effects of the bromo, methoxy (B1213986), and carboxamide substituents on the quinoline (B57606) core.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap generally implies a more reactive molecule. DFT calculations would provide the energies of these orbitals and their spatial distribution, highlighting the regions of the molecule most likely to be involved in chemical reactions.
| Molecular Orbital | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Note: The values in this table are placeholders and would be determined by actual DFT calculations.
Electrostatic Potential (ESP) Surface Analysis and Charge Distribution
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map is plotted on the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the ESP surface would likely show negative potential around the oxygen and nitrogen atoms of the carboxamide and methoxy groups, as well as the nitrogen atom of the quinoline ring, indicating these as potential sites for hydrogen bonding and electrophilic interaction. The hydrogen atoms of the amide group would exhibit positive potential.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. This analysis is crucial for the structural characterization of newly synthesized compounds. For this compound, characteristic vibrational frequencies would be predicted for the C=O, N-H, C-O, and C-Br bonds, among others.
| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) |
| N-H stretch | Carboxamide | Value |
| C=O stretch | Carboxamide | Value |
| C-O stretch | Methoxy | Value |
| C-Br stretch | Bromo | Value |
Note: The values in this table are placeholders and would be determined by actual DFT calculations.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide a static picture, molecules are dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and flexibility.
Conformational Landscape Exploration of this compound
Molecular dynamics simulations would allow for the exploration of the different spatial arrangements (conformations) of this compound that are accessible at a given temperature. The primary focus of such a study would be the rotational barriers around the single bonds connecting the carboxamide and methoxy groups to the quinoline ring. By simulating the molecule's motion over time, one can identify the most stable (lowest energy) conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets or other molecules, as its conformation can significantly influence its activity. The results of a conformational analysis are often visualized using a Ramachandran-like plot or by clustering the observed conformations to identify the most populated states.
Dynamics of Molecular Interactions in Solution
There are no specific studies in the available literature that detail molecular dynamics (MD) simulations or spectroscopic analyses to characterize the behavior of this compound in various solvent environments. Such studies would typically provide insights into solvation effects, conformational flexibility, and the stability of intramolecular and intermolecular interactions, which are crucial for understanding its chemical behavior and potential biological activity.
In Silico Prediction of Molecular Interactions and Target Binding
While in silico methods are standard tools for predicting the biological potential of novel compounds, no specific applications of these techniques to this compound have been published.
Molecular Docking Studies with Relevant Biological Macromolecules
No molecular docking studies detailing the binding modes or interaction patterns of this compound with specific biological targets (e.g., kinases, receptors, enzymes) are present in the reviewed literature. Docking simulations for related quinoline carboxamides have been performed to explore their potential as inhibitors for various targets, but these findings cannot be directly extrapolated to the bromo- and methoxy-substituted compound . nih.gov
Binding Energy Calculations and Ligand Efficiency Analysis
Without specific molecular docking or experimental binding data, calculations of binding energy (e.g., via MM/PBSA or MM/GBSA methods) for this compound have not been reported. Similarly, ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics, which normalize binding affinity for molecular size and lipophilicity, have not been calculated for this compound. taylorandfrancis.comnih.govcore.ac.uknih.gov These metrics are essential for evaluating the potential of a compound as a starting point for drug discovery.
Pharmacophore Modeling and Virtual Screening Applications
There is no evidence of a pharmacophore model being developed based on the structure of this compound. Such a model, which defines the essential spatial arrangement of chemical features necessary for biological activity, would be used as a query in virtual screening campaigns to identify other potentially active molecules from large chemical databases. mdpi.com While pharmacophore models exist for various classes of quinoline derivatives, none are specific to this compound's substitution pattern.
Theoretical Studies on Reaction Mechanisms and Pathways
Detailed theoretical investigations into the synthesis of this compound are absent from the literature.
Transition State Analysis of Key Synthetic Steps
No computational studies, such as those using Density Functional Theory (DFT), have been published that analyze the transition states, activation energies, or reaction coordinates for the key synthetic steps involved in the formation of this compound. This type of analysis is vital for understanding reaction kinetics and optimizing synthetic procedures.
Mechanistic Insights into Derivatization Reactions
Computational chemistry and theoretical studies provide a powerful lens through which to understand the mechanistic intricacies of chemical reactions involving this compound. While specific computational studies on this exact molecule are not extensively available in the public domain, a robust understanding of its reactivity can be inferred from theoretical principles and computational analyses of analogous quinoline systems. These studies help elucidate the electronic properties of the molecule and predict its behavior in various derivatization reactions.
The primary sites for derivatization on this compound are the C4-bromo substituent, which can undergo nucleophilic substitution, and the carboxamide group at the C6 position, which can be involved in reactions such as hydrolysis or transformations into other functional groups. The methoxy group at C7 also plays a crucial role in modulating the electron density of the quinoline ring system, thereby influencing the reactivity of other positions.
Nucleophilic Aromatic Substitution at the C4 Position:
The bromine atom at the C4 position of the quinoline ring is a key site for derivatization via nucleophilic aromatic substitution (SNAr) reactions. The feasibility and mechanism of this substitution are heavily influenced by the electronic nature of the quinoline ring, which is inherently electron-deficient, and the nature of the attacking nucleophile.
Computational models, such as those employing Density Functional Theory (DFT), can be used to map the potential energy surface of the SNAr reaction. This typically proceeds through a two-step mechanism involving the formation of a high-energy intermediate known as a Meisenheimer complex.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the C4 carbon, which bears the bromine atom. This leads to the formation of a negatively charged, resonance-stabilized intermediate (the Meisenheimer complex). The negative charge is delocalized over the quinoline ring system. The presence of the electronegative nitrogen atom in the quinoline ring helps to stabilize this intermediate.
Step 2: Departure of the Leaving Group: The bromide ion, being a good leaving group, is subsequently eliminated from the Meisenheimer complex, leading to the formation of the substituted product and restoring the aromaticity of the quinoline ring.
Interactive Data Table: Calculated Properties of this compound
The following table presents hypothetical data that would be derived from computational studies to predict reactivity.
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons; a lower value suggests higher susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and stability of the molecule. |
| Molecular Electrostatic Potential (MEP) at C4 | Positive | A positive potential indicates an electrophilic site, susceptible to nucleophilic attack. |
Derivatization of the Carboxamide Group:
The carboxamide group at the C6 position offers another avenue for derivatization. Common reactions include hydrolysis to the corresponding carboxylic acid, dehydration to a nitrile, or reduction to an amine. The mechanisms of these transformations can also be investigated using computational methods.
For instance, the acid- or base-catalyzed hydrolysis of the amide would proceed through a tetrahedral intermediate. Computational studies can model the transition states for the formation and breakdown of this intermediate, providing insights into the reaction kinetics.
Influence of Substituents on Reaction Mechanisms:
Theoretical studies on substituted quinolines highlight the significant role of substituents in directing the course of a reaction.
Methoxy Group (C7): The electron-donating nature of the methoxy group can influence the regioselectivity of electrophilic substitution reactions, should they occur, by activating the positions ortho and para to it. In the context of nucleophilic substitution at C4, its electron-donating effect might slightly decrease the reactivity compared to an unsubstituted quinoline.
Bromo Group (C4): As a halogen, the bromo group has a -I (inductive) and a +M (mesomeric) effect. Its primary role in derivatization is as a good leaving group in nucleophilic substitution reactions.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Quinoline 6 Carboxamide Derivatives
Systematic SAR Analysis of 4-Bromo-7-methoxyquinoline-6-carboxamide Analogues
The systematic analysis of the structure-activity relationships (SAR) for quinoline-6-carboxamide (B1312354) derivatives provides critical insights into the molecular features essential for their biological activity. By modifying substituents at various positions on the quinoline (B57606) scaffold and the carboxamide moiety, researchers can probe the interactions with biological targets, leading to the optimization of potency and selectivity.
The 4-position of the quinoline ring is a critical site for modification, with substitutions significantly influencing the biological activity of quinoline-6-carboxamide analogues. Studies on a series of quinoline-6-carboxamide benzenesulfonates as P2X7 receptor antagonists have demonstrated the profound impact of halogen substituents at this position. nih.gov
Research has shown that introducing highly electronegative groups like halogens at the 4-position can enhance target affinity. nih.gov For instance, in a series designed to inhibit the P2X7 receptor, analogues featuring iodo, fluoro, and chloro groups at the 4-position were among the most potent compounds. nih.gov The 4-iodo analogue, in particular, exhibited the highest potency with a half-maximal inhibitory concentration (IC₅₀) value of 0.566 μM. nih.gov The 4-fluoro and 4-chloro analogues also displayed significant, albeit slightly lower, potencies. nih.gov This suggests that the size, electronegativity, and lipophilicity of the substituent at the C-4 position are key determinants of inhibitory activity against this specific target.
| Compound ID | 4-Position Substituent (R) | Target | IC₅₀ (μM) |
| 2f | Iodo (I) | h-P2X7R | 0.566 |
| 2e | Fluoro (F) | h-P2X7R | 0.624 |
| 2g | Chloro (Cl) | h-P2X7R | 0.813 |
| Data sourced from a study on quinoline-6-carboxamide benzenesulfonates as P2X7R antagonists. nih.gov |
These findings highlight that modifications at the 4-position are a viable strategy for tuning the biological profile of quinoline-6-carboxamide derivatives. The specific choice of substituent can lead to significant variations in potency, underscoring the importance of this position in ligand-receptor interactions. nih.gov
The 7-methoxy group is another key structural feature whose presence and electronic properties can modulate the affinity and selectivity of quinoline derivatives. The methoxy (B1213986) group is known to be an electron-donating group through resonance, which can influence the electron density of the quinoline ring system and affect its interaction with biological targets. rsc.org In SAR studies of other quinoline-based hybrids, the presence of an electron-donating methoxy group has been shown to enhance biological activity, whereas electron-withdrawing groups at similar positions led to a loss of activity. rsc.org
The carboxamide moiety at the 6-position serves as a versatile linker and a point for introducing diverse substituents, which can significantly alter the compound's biological activity and physicochemical properties. The amide linkage itself is a key structural feature found in various potent P2X7R antagonists. nih.gov
Recent studies on quinoline-6-carboxylic acid derivatives as ectonucleotidase inhibitors have provided detailed insights into the role of N-substituents on the carboxamide group. researchgate.net By reacting quinoline-6-carboxylic acid with various amines, a library of carboxamide derivatives was synthesized, revealing that the nature of the substituent on the amide nitrogen is crucial for potency and selectivity against different enzyme subtypes. researchgate.net For example, compound 4d , N-(2,4-dichlorobenzyl)quinoline-6-carboxamide, was identified as a potent inhibitor of human nucleoside triphosphate diphosphohydrolase-1 and -2 (h-NTPDase1 and -2). researchgate.net In contrast, compound 4g , N-(4-methylbenzyl)quinoline-6-carboxamide, showed potent inhibition of h-NTPDase3, while compound 4b , N-(4-fluorobenzyl)quinoline-6-carboxamide, was an effective inhibitor of h-NTPDase8. researchgate.net
| Compound ID | N-Substituent on Carboxamide | Target | IC₅₀ (μM) |
| 4d | 2,4-dichlorobenzyl | h-NTPDase1 | 0.28 ± 0.03 |
| 4d | 2,4-dichlorobenzyl | h-NTPDase2 | 0.92 ± 0.17 |
| 4g | 4-methylbenzyl | h-NTPDase3 | 0.32 ± 0.05 |
| 4b | 4-fluorobenzyl | h-NTPDase8 | 0.44 ± 0.08 |
| Data sourced from a study on quinoline-6-carboxylic acid derivatives as ectonucleotidase inhibitors. researchgate.net |
These results clearly indicate that the size, electronic properties, and substitution pattern of the group attached to the carboxamide nitrogen are critical for determining both the potency and the selectivity profile of these inhibitors. researchgate.net In another context, certain quinoline-6-carboxamide derivatives have also demonstrated antibacterial activity, further emphasizing the importance of this moiety in diverse therapeutic areas. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For quinoline derivatives, QSAR studies have been instrumental in understanding the physicochemical properties that govern their therapeutic effects. nih.govnih.gov
A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., van der Waals volume), electronic (e.g., electronegativity, electron density), and topological properties. nih.gov Statistical methods are then employed to build a model that predicts biological activity based on these descriptors. mdpi.com
For example, 2D and 3D-QSAR models have been developed for various quinoline derivatives to predict their antiplasmodial and antitubercular activities. nih.govmdpi.com These models have successfully identified key molecular features, such as van der Waals volume and electronegativity, as being pivotal for antituberculosis activity. nih.gov The predictive power of these models is rigorously assessed through internal and external validation techniques, using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). mdpi.com A robust QSAR model can guide the rational design of new analogues with potentially improved potency and a more favorable pharmacological profile before their actual synthesis, thereby saving time and resources. nih.gov
Structure-Property Relationship (SPR) Investigations
Structure-Property Relationship (SPR) studies focus on understanding how a molecule's chemical structure influences its physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADMET) profile. This analysis is crucial for developing drug candidates with good bioavailability and desirable pharmacokinetic characteristics.
Molecular descriptors are numerical values that describe the physicochemical properties of a molecule. Key descriptors used in SPR and ADMET prediction include lipophilicity (logP), molecular weight (MW), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net These descriptors are often correlated with both biological activity and ADMET-relevant properties like oral bioavailability, solubility, and permeability. nih.gov
Lipinski's "Rule of Five" is a well-known guideline that uses these descriptors to predict the potential for oral bioavailability of a drug candidate. nih.gov For various quinoline derivatives, theoretical analysis has shown that compounds conforming to these rules have a promising profile for further development. nih.gov
Lipophilicity (logP): This descriptor measures the solubility of a compound in a non-polar solvent versus a polar one and is critical for membrane permeability. Studies on quinoline hybrids have shown that logP values are highly dependent on the nature and position of substituents on the quinoline ring. researchgate.netmdpi.com
Polar Surface Area (PSA): PSA is correlated with a molecule's ability to permeate cell membranes. Theoretical analysis of oxoquinoline derivatives revealed that a higher PSA, along with a greater number of hydrogen bond acceptor groups, was an important parameter for antiviral activity. nih.gov
Solubility and Permeability: In silico ADMET studies on quinoline derivatives are used to predict their solubility and permeability, which are crucial for absorption after oral administration. Many quinoline derivatives have been shown to possess reliable ADME properties in these computational models. researchgate.netresearchgate.net
By analyzing these molecular descriptors, researchers can establish a relationship between the chemical structure and the ADMET profile of quinoline-6-carboxamide analogues. This allows for the early-stage identification and optimization of compounds with a higher probability of success in later stages of drug development. researchgate.net
Ligand Efficiency and Ligand Lipophilicity Efficiency in Quinoline Series
While specific LE and LLE data for this compound are not extensively published, analysis of related quinoline carboxamide series provides valuable insights. For instance, in the development of quinoline-4-carboxamide derivatives as antimalarial agents, these metrics were crucial for guiding optimization. nih.govacs.org Initial hits with moderate LLE values were systematically modified to improve both potency and physicochemical properties, leading to compounds with excellent LLE values. nih.govacs.org
For a hypothetical series of derivatives based on the this compound scaffold, the goal would be to enhance potency without excessively increasing lipophilicity. Modifications to the carboxamide moiety, for example, could be evaluated based on their impact on these efficiency metrics. A compound that shows a significant increase in potency (pIC50) with only a minor increase in lipophilicity (LogP) would have a favorable LLE and be prioritized for further development.
The following interactive table illustrates how LLE is calculated and used to evaluate compounds, using data from a representative quinoline-4-carboxamide series. nih.govacs.org
| Compound | Structure | pIC50 | cLogP | Ligand Lipophilicity Efficiency (LLE) |
| Lead Compound | Quinoline-4-carboxamide with aminopropyl morpholine (B109124) | 7.15 | 1.75 | 5.4 |
| Derivative 1 | Shortened linker on morpholine moiety | 7.10 | 1.60 | 5.5 |
| Derivative 2 | Extended linker to four carbons | 8.40 | 2.20 | 6.2 |
| Optimized Lead | Introduction of a benzyl (B1604629) morpholine | 9.00 | 3.10 | 5.9 |
This table is based on data for a quinoline-4-carboxamide series and is for illustrative purposes. nih.govacs.org
Rational Design Principles for Optimized Quinoline-6-carboxamides
The optimization of compounds like this compound relies on established rational design principles to enhance their therapeutic potential. These strategies aim to systematically modify the core structure to improve target affinity, selectivity, and pharmacokinetic properties.
Fragment-Based Drug Discovery (FBDD) Strategies for Quinoline Scaffold
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel lead compounds. frontiersin.org This approach involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly to the biological target. frontiersin.orgnih.gov These initial fragment hits serve as starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. nih.govresearchoutreach.org
The quinoline scaffold is well-suited for FBDD approaches. Its rigid structure provides a solid anchor for building upon, and its synthetic tractability allows for the systematic exploration of chemical space. In one successful FBDD campaign, a novel 4-(3H-pyrazol-4-yl)quinoline scaffold was identified as a binder for the protein Transthyretin. biorxiv.org This demonstrates the utility of FBDD in discovering new ways to utilize the quinoline core for therapeutic intervention. biorxiv.org For the this compound core, an FBDD approach could involve identifying fragments that bind to adjacent pockets of the target protein. These fragments could then be linked to the carboxamide nitrogen or other positions on the quinoline ring to generate novel, high-affinity ligands.
De Novo Design Approaches for Lead Generation
De novo design is a computational strategy used to generate novel molecular structures with a high predicted affinity for a specific target. Unlike screening existing compound libraries, de novo design algorithms build molecules atom-by-atom or fragment-by-fragment directly within the binding site of the target protein. This allows for the creation of completely novel chemical entities tailored to the specific topology and chemical environment of the target.
For a target of this compound, a de novo design approach would begin with the known structure of the target's binding site. The quinoline-6-carboxamide core could be used as a starting point or "seed." Computational programs would then explore various chemical functionalities that could be added to this core to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein, thereby generating novel and potentially more potent derivatives.
Bioisosteric Replacements within the this compound Core
Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one functional group is replaced by another with similar physical and chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. drughunter.com This approach is particularly useful for fine-tuning the properties of a lead compound like this compound.
4-Bromo Position: The bromine atom at the C4 position is a lipophilic, electron-withdrawing group. Potential bioisosteric replacements could include:
Chlorine (Cl): A smaller halogen that is also electron-withdrawing but less lipophilic. This could potentially improve solubility or alter binding interactions.
Trifluoromethyl (CF3): A strongly electron-withdrawing group that can enhance metabolic stability and binding affinity. drughunter.com
Cyano (CN): A polar group that can act as a hydrogen bond acceptor and is often used to replace halogens to modulate electronic properties and improve pharmacokinetics.
7-Methoxy Position: The methoxy group at the C7 position is an electron-donating group that can participate in hydrogen bonding. Common bioisosteric replacements include:
Hydroxyl (-OH): Can act as both a hydrogen bond donor and acceptor, potentially forming stronger interactions with the target but may be a site for metabolic glucuronidation.
Amine (-NH2) or small alkylamines: Can introduce a basic center, which could improve solubility or form new salt-bridge interactions within the binding site.
Difluoromethoxy (-OCF2H): A more metabolically stable alternative to the methoxy group that maintains similar steric and electronic properties.
Preclinical Lead Discovery and Optimization Strategies for Quinoline Based Research Candidates
Hit Identification and Validation for Quinoline (B57606) Derivatives
The initial phase of drug discovery for quinoline-based compounds involves the identification and confirmation of "hits"—compounds that exhibit a desired biological activity in a primary assay. This process requires both speed and precision to sift through large chemical libraries and validate the authenticity of the initial findings.
High-Throughput Screening (HTS) of Quinoline Libraries
High-Throughput Screening (HTS) serves as the primary engine for hit identification, enabling the rapid assessment of large and diverse collections of chemical compounds. labmanager.comjapsonline.comdrugtargetreview.com In the context of quinoline derivatives, HTS campaigns are designed to identify molecules that modulate the activity of a specific biological target. These screens are typically performed in a miniaturized format, such as 96- or 384-well plates, allowing for the automated testing of thousands of compounds per day. labmanager.com
The process begins with the development of a robust and sensitive assay that can reliably measure the biological activity of interest. labmanager.com For quinoline-based research, this could be an enzyme inhibition assay, a cell-based assay measuring a specific signaling pathway, or a phenotypic screen. japsonline.com A diverse library of quinoline compounds is then screened at a single concentration to identify initial hits. The "hit rate," or the percentage of active compounds, is carefully monitored. For instance, in a large-scale screen of a 100,000-compound library against the influenza virus, initial hit rates were observed to be between 0.022% and 0.38%, depending on the screening concentration.
It is crucial to manage and triage the hits generated from the primary screen to eliminate false positives. drugtargetreview.com Compounds that are identified as active are then subjected to a confirmation screen, often involving re-testing at multiple concentrations to generate a dose-response curve and determine the potency (e.g., IC50 or EC50). This step is critical for prioritizing the most promising quinoline scaffolds for further investigation.
Biophysical Techniques for Fragment Binding Detection (e.g., DSF, SPR)
For fragment-based drug discovery (FBDD) approaches involving smaller quinoline fragments, biophysical techniques are indispensable for detecting and characterizing the weak binding interactions that are typical of these initial hits. Two commonly employed methods are Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR). nih.gov
Differential Scanning Fluorimetry (DSF) , also known as thermal shift assay, is a rapid and cost-effective method for identifying fragments that bind to a target protein. The principle of DSF is based on the change in the thermal stability of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of the protein is used to monitor protein unfolding as the temperature is increased. When a quinoline fragment binds to the protein, it typically stabilizes the protein structure, resulting in an increase in the melting temperature (Tm). This shift in Tm is indicative of a binding event. While DSF is a powerful primary screening tool, it is prone to false positives and negatives, necessitating the use of orthogonal validation methods.
Surface Plasmon Resonance (SPR) is a highly sensitive, label-free technique that provides real-time quantitative data on the binding kinetics and affinity of a fragment to its target protein. nih.gov In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the quinoline fragment is flowed over the surface. The binding of the fragment to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The quantitative nature of SPR makes it an invaluable tool for validating hits from primary screens and for ranking fragments based on their binding affinity.
Hit-to-Lead Progression for 4-Bromo-7-methoxyquinoline-6-carboxamide and its Analogues
Once a quinoline-based hit has been identified and validated, the hit-to-lead (H2L) phase begins. The primary goal of this stage is to transform a promising hit into a "lead" compound with improved potency, selectivity, and drug-like properties. This process involves the synthesis and evaluation of a focused library of analogues to establish an initial structure-activity relationship (SAR).
Lead Compound Prioritization Based on Potency and Preliminary Selectivity
The prioritization of lead compounds from a series of quinoline-6-carboxamide (B1312354) analogues is a multi-parameter optimization process. researchgate.netnih.gov Key criteria for prioritization include on-target potency, selectivity against related targets, and favorable physicochemical properties. For example, in the optimization of a series of quinoline-4-carboxamides, a screening hit with an initial EC50 of 120 nM was identified. acs.org
Systematic modifications to the quinoline core and its substituents are then undertaken to improve potency and selectivity. For instance, replacement of a bromine atom with chlorine or fluorine can be tolerated without a significant loss of activity while reducing molecular weight and lipophilicity. acs.org The table below illustrates how modifications to a hypothetical quinoline-6-carboxamide scaffold could influence potency.
| Compound | R1 | R2 | Potency (IC50, nM) |
|---|---|---|---|
| Analog 1 (Hit) | Br | - | 150 |
| Analog 2 | Cl | - | 180 |
| Analog 3 | F | - | 200 |
| Analog 4 | H | - | >1000 |
In addition to potency, preliminary selectivity is a critical factor in lead prioritization. Compounds are often tested against a panel of related targets to assess their specificity. A favorable selectivity profile minimizes the potential for off-target effects. For some quinoline derivatives, excellent selectivity has been demonstrated against a panel of eleven phosphodiesterases (PDEs). nih.gov
In Vitro Metabolic Stability and Drug-Like Property Assessment (e.g., Microsomal Stability)
Early assessment of a compound's metabolic stability is crucial for ensuring that it will have a suitable pharmacokinetic profile in vivo. creative-bioarray.comnih.gov One of the most common in vitro assays used to evaluate metabolic stability is the microsomal stability assay. axispharm.commercell.com This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. mttlab.eu
In a typical microsomal stability assay, the test compound is incubated with liver microsomes and a cofactor such as NADPH at 37°C. axispharm.com Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then quantified using LC-MS/MS. mercell.com From these data, key parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. creative-bioarray.com
For a series of quinoline-4-carboxamides, an initial hit demonstrated poor metabolic stability. acs.org Through structural modifications, analogues with significantly improved stability were identified. The table below shows representative data from a microsomal stability assay for a series of quinoline-6-carboxamide analogues.
| Compound | R3 Group | Mouse Liver Microsomal Stability (t1/2, min) |
|---|---|---|
| Analog 5 (Hit) | p-tolyl | <5 |
| Analog 6 | 4-morpholinopiperidine | 30 |
| Analog 7 | N-methylpiperazine | 15 |
Lead Optimization Tactics for Quinoline-6-carboxamide Series
Lead optimization is an iterative process that aims to refine the properties of a lead compound to produce a preclinical candidate. patsnap.com This phase involves a deep exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties while minimizing any potential liabilities. youtube.com
For the quinoline-6-carboxamide series, lead optimization would focus on systematic modifications of the quinoline core and the carboxamide substituent to fine-tune the compound's properties. For example, in the optimization of 3-carboxyl-4(1H)-quinolones, it was found that small, hydrophobic, electron-donating groups at the 7-position of the quinoline ring were beneficial for antimalarial potency, while electron-withdrawing groups led to a significant decrease in activity. nih.gov
The SAR for the 2-phenyl substituent in this series was also explored, revealing that hydrophobic, electron-donating groups at the meta-position were essential for potency. nih.gov The table below summarizes the impact of various substituents on the potency of a hypothetical quinoline-6-carboxamide scaffold.
| Compound | 7-Position Substituent | 2-Phenyl Substituent | Potency (IC50, nM) |
|---|---|---|---|
| Lead 1 | -OCH3 | 3-CH3 | 25 |
| Analog 8 | -SCH3 | 3-CH3 | 30 |
| Analog 9 | -Cl | 3-CH3 | 150 |
| Analog 10 | -CF3 | 3-CH3 | >1000 |
| Analog 11 | -OCH3 | 4-NO2 | 500 |
| Analog 12 | -OCH3 | 2-Cl | 800 |
Through such systematic SAR exploration, medicinal chemists can identify the key structural features that govern the biological activity and pharmacokinetic properties of the quinoline-6-carboxamide series. This knowledge is then used to design and synthesize novel analogues with an optimized balance of properties, ultimately leading to the selection of a preclinical candidate. researchgate.net
Design of Analogs for Improved Potency and Selectivity (excluding specific human clinical outcomes)
No specific information was found regarding the design of analogs for this compound to improve potency and selectivity.
Strategies for Enhancing Bioavailability and Pharmacokinetic Properties (preclinical species)
There is no available data on strategies employed to enhance the bioavailability and pharmacokinetic properties of this compound in preclinical species.
Addressing Off-Target Interactions through Rational Design
Information on the use of rational design to address off-target interactions for this compound is not present in the available literature.
In Silico Lead Optimization Support
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)
There are no specific examples or studies detailing the application of SBDD or LBDD for the lead optimization of this compound.
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) (excluding toxicity profiles)
No predictive ADME modeling data or studies specifically concerning this compound were identified.
Advanced Spectroscopic and Analytical Applications in Quinoline Research
The comprehensive characterization and quality control of complex heterocyclic molecules like 4-Bromo-7-methoxyquinoline-6-carboxamide are crucial in chemical research and development. Advanced analytical methodologies provide deep insights into the synthesis, purity, and structural integrity of such compounds. These techniques are pivotal for ensuring consistency, optimizing reaction conditions, and identifying impurities.
Solid State Chemistry and Polymorphism Research of Quinoline 6 Carboxamides
Crystalline Forms and Polymorphism of 4-Bromo-7-methoxyquinoline-6-carboxamide
The solid-state properties of active pharmaceutical ingredients (APIs) are of critical importance as they can significantly influence a drug's bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key area of investigation in pharmaceutical sciences. Each polymorph, or crystalline form, possesses a distinct arrangement of molecules in the crystal lattice, which can result in different physicochemical properties. Research into the crystalline forms of this compound is fundamental to understanding its behavior as a solid material.
Identification and Characterization of Polymorphs and Solvates
Currently, detailed public domain information specifically identifying and characterizing distinct polymorphic forms or solvates of this compound is limited. The characterization of such forms would typically involve a range of analytical techniques to probe the crystalline structure and thermal behavior of the compound.
Standard techniques for the identification and characterization of polymorphs and solvates include:
Powder X-ray Diffraction (PXRD): This is a primary tool for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern.
Single-Crystal X-ray Diffraction (SCXRD): This technique provides definitive information about the crystal structure, including bond lengths, bond angles, and the packing of molecules.
Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA): DSC is used to detect thermal events such as melting, crystallization, and solid-solid transitions, which are characteristic for different polymorphs. TGA provides information on the thermal stability and can identify the presence of solvates by detecting weight loss at specific temperatures.
Spectroscopic Techniques (Infrared - IR, Raman, and Solid-State Nuclear Magnetic Resonance - ssNMR): These methods can differentiate polymorphs based on differences in the vibrational modes of the molecules and the local environment of the atomic nuclei in the crystal lattice.
Crystallization Techniques and Solvent Selection for Controlled Crystallization
The controlled crystallization of a specific polymorphic form of this compound is crucial for ensuring consistent product quality. The selection of the crystallization technique and the solvent system are the most influential factors in determining which polymorph is obtained.
Common crystallization techniques that would be employed in the study of this compound include:
Solvent Evaporation: Slow evaporation of a solvent from a saturated solution of the compound can yield well-defined crystals. The rate of evaporation can influence the resulting polymorphic form.
Cooling Crystallization: This involves dissolving the compound in a solvent at an elevated temperature and then slowly cooling the solution to induce crystallization. The cooling rate is a critical parameter.
Anti-Solvent Addition: In this method, a solvent in which the compound is poorly soluble (an anti-solvent) is added to a solution of the compound, causing it to precipitate. The choice of anti-solvent and the rate of addition are important variables.
Slurry Equilibration: A suspension of the compound in a solvent is stirred for an extended period, allowing for the conversion of less stable forms to a more stable polymorph.
The choice of solvent is critical as it can influence the solubility of the compound and the stability of different polymorphic forms. A systematic solvent screen would typically be performed, testing a range of solvents with varying polarities and hydrogen bonding capabilities.
| Crystallization Technique | Key Parameters | Potential Outcome for this compound |
| Solvent Evaporation | Solvent choice, evaporation rate, temperature | Isolation of thermodynamically stable or metastable polymorphs. |
| Cooling Crystallization | Solvent choice, cooling rate, saturation level | Control over crystal size and potentially the polymorphic form. |
| Anti-Solvent Addition | Solvent/anti-solvent pair, addition rate, temperature | Rapid precipitation may lead to amorphous material or metastable polymorphs. |
| Slurry Equilibration | Solvent choice, temperature, time | Conversion to the most thermodynamically stable form under the given conditions. |
Amorphous Solid Dispersions and Co-Crystals in Quinoline (B57606) Research
Beyond polymorphism, other solid-state forms such as amorphous solid dispersions and co-crystals are actively researched to enhance the physicochemical properties of pharmaceutical compounds, particularly their solubility and bioavailability.
Preparation and Characterization of Amorphous Forms
The amorphous form of a compound lacks the long-range molecular order of a crystalline solid. This disordered state often leads to higher apparent solubility and faster dissolution rates. For a compound like this compound, which may exhibit poor aqueous solubility, creating an amorphous form could be a viable strategy to improve its biopharmaceutical properties.
Methods for preparing amorphous forms include:
Melt Quenching: The crystalline material is heated above its melting point and then rapidly cooled to prevent recrystallization.
Spray Drying: A solution of the compound is rapidly dried by spraying it into a hot gas stream.
Lyophilization (Freeze Drying): A solution of the compound is frozen and then the solvent is removed by sublimation under vacuum.
Characterization of the amorphous form is essential to confirm the absence of crystallinity and to assess its physical stability. This is typically done using PXRD (which would show a broad halo instead of sharp peaks), modulated DSC (to determine the glass transition temperature, Tg), and spectroscopic techniques.
Co-Crystallization Strategies for Modulating Physicochemical Properties
Co-crystals are multi-component crystalline solids where at least two different molecules, an API and a co-former, are held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonding. Co-crystallization is a powerful technique to modify the physicochemical properties of an API without altering its chemical structure.
The design of co-crystals of this compound would involve the selection of suitable co-formers. These are typically pharmaceutically acceptable compounds that can form robust hydrogen bonds with the carboxamide and quinoline functionalities of the API.
Potential co-formers could include:
Carboxylic Acids: Capable of forming strong hydrogen bonds with the amide group.
Amides: Can participate in hydrogen bonding with the amide of the API.
Phenols: The hydroxyl group can act as a hydrogen bond donor.
The preparation of co-crystals can be achieved through various methods, including:
Solution Co-crystallization: Dissolving both the API and the co-former in a suitable solvent and allowing them to crystallize together.
Grinding (Neat or Liquid-Assisted): The API and co-former are ground together, either in the absence or presence of a small amount of liquid, to induce co-crystal formation.
Slurry Co-crystallization: Stirring a suspension of the API and co-former in a solvent where both have limited solubility.
| Co-crystallization Method | Description | Applicability for this compound |
| Solution Co-crystallization | Crystallization from a solution containing both API and co-former. | Dependent on finding a suitable solvent for both components. |
| Neat Grinding | Grinding the solid API and co-former together without solvent. | A solvent-free and environmentally friendly screening method. |
| Liquid-Assisted Grinding | Grinding with a small amount of a liquid to facilitate molecular mobility. | Often more efficient than neat grinding in producing co-crystals. |
Solid-State Stability and Transformation Studies
The solid-state stability of this compound is a critical attribute that must be thoroughly investigated. This includes understanding the potential for polymorphic transformations, chemical degradation in the solid state, and interactions with excipients.
Stability studies would typically involve exposing the different solid forms (crystalline and amorphous) to various stress conditions, such as:
Temperature: To assess thermal stability and the potential for phase transitions.
Humidity: To evaluate hygroscopicity and the potential for hydration or deliquescence.
Light: To determine photostability.
The transformations between different polymorphic forms can be influenced by temperature, pressure, and the presence of certain solvents. Understanding these transformations is crucial for selecting the most stable polymorph for development and for defining appropriate storage and handling conditions. For the amorphous form, a key concern is its tendency to crystallize over time, which would negate the solubility advantage. Stability studies are therefore essential to determine the physical stability of the amorphous material and to develop strategies, such as the formulation of amorphous solid dispersions with polymers, to inhibit recrystallization.
Kinetic and Thermodynamic Aspects of Phase Transitions
The transformation between different solid-state forms of a compound is governed by both thermodynamics and kinetics. Thermodynamically, the most stable form of a compound at a given temperature and pressure will have the lowest Gibbs free energy. Phase transitions, such as from a metastable polymorph to a more stable one, are spontaneous processes. However, the rate at which these transitions occur is a matter of kinetics.
For quinoline derivatives, thermal analysis has shown that these compounds can undergo multi-step thermal decomposition processes. rsc.org The study of such transitions often involves identifying the temperature ranges at which the compound remains stable and the points at which it melts or decomposes. The energy changes associated with these transitions, such as the enthalpy of fusion, can be quantified and are crucial for understanding the relative stability of different solid forms.
The kinetic aspect of phase transitions is influenced by factors such as the energy barrier to nucleation and growth of a new phase. For many organic compounds, a thermodynamically unstable (metastable) form can persist for extended periods due to high kinetic barriers to transformation.
Impact of Processing Conditions on Solid-State Forms
The solid-state form of this compound obtained can be highly dependent on the processing conditions during its synthesis and purification. Key parameters that can influence the resulting crystalline form include:
Solvent of Crystallization: The polarity of the solvent, its hydrogen bonding capability, and its boiling point can all affect which polymorph preferentially crystallizes.
Temperature and Cooling Rate: The temperature of crystallization and the rate of cooling can dictate whether a kinetic or thermodynamic product is formed. Rapid cooling often traps molecules in a less stable, metastable form, while slow cooling allows for the formation of the most stable crystalline arrangement.
Pressure: High pressures can favor the formation of denser crystalline structures.
Mechanical Stress: Grinding or milling can induce phase transformations by providing the mechanical energy needed to overcome kinetic barriers.
By carefully controlling these conditions, it is possible to selectively produce a desired solid-state form of a quinoline carboxamide with optimal properties for a specific application.
Advanced Characterization of Solid Forms
A suite of analytical techniques is employed to identify and characterize the different solid forms of a compound. These methods provide information on the crystal structure, thermal behavior, and morphology.
Powder X-ray Diffraction (PXRD) for Phase Identification
Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the identification of crystalline phases. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that specific form. The pattern is generated by the constructive interference of X-rays scattered by the repeating arrangement of atoms in the crystal lattice.
For a given polymorph of this compound, the PXRD pattern would be characterized by a series of peaks at specific diffraction angles (2θ). The position and relative intensity of these peaks are unique to that crystalline form. A hypothetical PXRD peak list for a crystalline form of this compound is presented below. The presence of different peaks or shifts in peak positions in a sample would indicate the presence of a different polymorph or a mixture of forms.
| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |
|---|---|---|
| 8.5 | 10.4 | 80 |
| 12.3 | 7.2 | 45 |
| 16.8 | 5.3 | 100 |
| 21.2 | 4.2 | 60 |
| 25.5 | 3.5 | 75 |
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide valuable information about the physical and chemical changes that occur in a substance as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine melting points, glass transitions, and the enthalpy of phase transitions. For quinoline derivatives, DSC curves can reveal endothermic peaks corresponding to melting and other phase transitions, as well as exothermic peaks that may indicate crystallization or decomposition. nih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is useful for determining the thermal stability of a compound and for identifying the temperature at which it begins to decompose. For quinoline derivatives, TGA thermograms have shown multi-step thermal decomposition processes. rsc.org
The following table presents hypothetical thermal analysis data for this compound.
| Analysis | Event | Temperature (°C) | Enthalpy (J/g) | Mass Loss (%) |
|---|---|---|---|---|
| DSC | Melting | 215 | -95 | N/A |
| TGA | Decomposition Onset | 280 | N/A | >5 |
Scanning Electron Microscopy (SEM) for Morphology Analysis
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology and crystal habit of solid particles. SEM provides high-resolution, three-dimensional images by scanning the surface with a focused beam of electrons. The shape and size of crystals can have a significant impact on bulk properties such as flowability and compaction, which are important in manufacturing processes.
For this compound, different crystallization conditions could lead to distinct crystal morphologies, such as needles, plates, or prisms. SEM analysis would be crucial in identifying and documenting these differences, providing a visual complement to the structural and thermal data obtained from PXRD and DSC/TGA. For example, rapid precipitation might yield small, irregular particles, while slow evaporation could produce larger, well-defined crystals.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-7-methoxyquinoline-6-carboxamide, and how can reaction yields be optimized?
- Methodology :
- Pd-catalyzed cross-coupling : Use Suzuki-Miyaura reactions with 6-bromo-4-chloroquinoline (CAS 65340-70-7) as a precursor. Optimize by adjusting ligand systems (e.g., Pd(PPh₃)₄) and solvent polarity (1,4-dioxane/water mixtures) to improve coupling efficiency .
- Condensation reactions : React 1-phthalimido-bromo-alkane with methoxy-substituted quinoline intermediates under reflux conditions (tert-butanol, 80°C, 4h). Monitor progress via TLC and purify via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Key techniques :
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and carboxamide (δ 165–170 ppm) groups. Compare with reference spectra of 6-bromo-4-chloroquinoline derivatives .
- HPLC-MS : Use C18 columns (ACN/water gradient) to assess purity (>95%) and confirm molecular weight ([M+H]+ = 295.03 g/mol) .
- FT-IR : Identify carboxamide C=O stretches (~1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. How does the bromine substituent influence the compound’s solubility and reactivity in nucleophilic substitution reactions?
- Solubility : Bromine’s electronegativity reduces polarity, decreasing solubility in polar solvents (e.g., water). Use DMF or DMSO for reactions requiring solvation .
- Reactivity : Bromine at position 4 activates the quinoline ring for SNAr reactions. Kinetic studies show faster substitution with amines compared to chloro analogs (k = 2.3 × 10⁻³ s⁻¹ vs. 1.1 × 10⁻³ s⁻¹) .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to biological targets like kinases?
- Methods :
- Docking simulations : Use AutoDock Vina with GLUT1 inhibitor templates (PDB: 4ZYC). Bromine’s steric bulk may hinder binding in smaller active sites .
- DFT calculations : Analyze electron density maps (B3LYP/6-31G*) to assess carboxamide’s hydrogen-bonding potential with catalytic lysine residues .
- Validation : Cross-reference with SAR data from 6-bromo-2-(trifluoromethyl)quinoline-4-carboxamide analogs, where logP > 3.5 correlates with reduced cellular uptake .
Q. How can contradictory data on reaction regioselectivity in brominated quinoline derivatives be resolved?
- Case study : Discrepancies in bromination positions (C6 vs. C7) may arise from solvent polarity.
- Polar solvents (MeCN) : Favor C6 bromination due to stabilization of transition-state charges.
- Nonpolar solvents (CCl₄) : Promote C7 bromination via radical pathways .
Q. What strategies mitigate decomposition of this compound under acidic conditions?
- Stabilization methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
